Product packaging for Flortaucipir F-18(Cat. No.:CAS No. 1522051-90-6)

Flortaucipir F-18

Cat. No.: B12744331
CAS No.: 1522051-90-6
M. Wt: 262.27 g/mol
InChI Key: GETAAWDSFUCLBS-SJPDSGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flortaucipir F-18, also known as 18 F-AV-1451 and marketed under the brand name Tauvid, is a radioactive diagnostic agent approved for use with positron emission tomography (PET) imaging . It is a first-in-class small molecule tracer that selectively binds with high affinity to aggregated tau protein, a primary marker of Alzheimer's disease pathology . In the brains of patients with Alzheimer's disease, tau aggregates combine to form neurofibrillary tangles (NFTs), which are intracellular inclusions that disrupt neuronal function and are one of two core neuropathological hallmarks required for a diagnosis . The compound's core research value lies in its ability to provide an in-vivo estimate of the density and distribution of these tau NFTs, enabling the investigation of disease progression and the evaluation of therapeutic interventions targeting tau pathology . The mechanism of action for this compound is based on its function as a lipophilic, fluorine-18 labeled radiotracer. After intravenous administration, it efficiently crosses the blood-brain barrier . Once in the brain, it binds with high specificity to the beta-sheet structures of misfolded, aggregated tau in neurofibrillary tangles, exhibiting a dissociation constant (Kd) of approximately 0.57 nM for paired helical filament tau . This binding is selective for Alzheimer's disease-type tau conformations, with no significant binding to beta-amyloid plaques, α-synuclein, or non-Alzheimer's disease tau aggregates . The fluorine-18 radioisotope decays by positron emission, and the subsequent annihilation events produce gamma photons that are detected by the PET scanner, generating detailed images of tau burden in the brain . This compound is specifically indicated for research related to adult patients with cognitive impairment who are being evaluated for Alzheimer's disease . It is critical to note that its binding profile is limited; it demonstrates strong binding to tau in Alzheimer's but has relatively low affinity for tau aggregates in most non-AD tauopathies, such as Pick's disease, progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) . Furthermore, it is not indicated for use in the evaluation of chronic traumatic encephalopathy (CTE) . Researchers should be aware of its characterized off-target binding, which includes sites in the choroid plexus, striatum, brainstem nuclei, and to neuromelanin- and melanin-containing cells . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10FN3 B12744331 Flortaucipir F-18 CAS No. 1522051-90-6

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease.

CAS No.

1522051-90-6

Molecular Formula

C16H10FN3

Molecular Weight

262.27 g/mol

IUPAC Name

7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1

InChI Key

GETAAWDSFUCLBS-SJPDSGJFSA-N

Isomeric SMILES

C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4

Canonical SMILES

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4

Origin of Product

United States

Radiochemical Synthesis and Production for Research Applications

Radiosynthesis Pathways and Methodological Advancements

The synthesis of Flortaucipir F-18 for research applications is a multi-step process that has seen significant advancements aimed at improving yield, purity, and automation.

Nucleophilic Radiofluorination Techniques

The core of this compound synthesis lies in nucleophilic radiofluorination. This process involves the introduction of the radioactive fluorine-18 (B77423) (¹⁸F) isotope into a precursor molecule. Initially, methods employed a precursor with a nitro leaving group. nih.govresearchgate.netresearchgate.net A significant advancement was the use of an N-Boc-protected nitro-precursor, which facilitated the radiosynthesis. nih.govresearchgate.netresearchgate.net

The process typically begins with the production of no-carrier-added ¹⁸F-fluoride in a cyclotron. mdpi.com This ¹⁸F-fluoride is then trapped and eluted using a solution containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃), followed by azeotropic drying with acetonitrile. mdpi.com The dried [¹⁸F]fluoride is then reacted with the precursor. snmjournals.org Some methods employ a two-step procedure of nucleophilic radiofluorination followed by acid-mediated deprotection. nih.gov However, one-step radiofluorination methods, where the deprotection occurs concurrently under basic and thermal conditions, have been developed to simplify automation and reduce synthesis time. nih.govresearchgate.net

Automated Synthesis Module Implementation for Research Batches

To meet the demands for this compound in research, automated synthesis modules are commonly employed. nih.gove-century.usresearchgate.netnih.gov These systems, such as the RNplus Research module and GE TRACERlab FXFN, integrate the radiosynthesis, purification, and formulation into a single automated process. nih.govresearchgate.netresearchgate.netsnmjournals.org The use of these modules ensures reproducibility and allows for the production of consistent, high-quality radiotracer batches for research use. nih.govresearchgate.netnih.gov

An automated synthesis process on a module like the RNplus involves reacting the precursor with dried [¹⁸F]Fluoride at elevated temperatures, followed by deprotection with acid. snmjournals.org The crude product is then purified, typically using semi-preparative high-performance liquid chromatography (HPLC), and formulated into a solution suitable for injection. nih.gove-century.usresearchgate.netnih.gov The entire automated process, from synthesis to final formulation, can be completed in approximately 55 minutes. nih.gove-century.usresearchgate.netnih.gov

Precursor Selection and Chemical Transformations

The choice of precursor is critical to the success of the radiosynthesis. Early methods used a nitro-precursor, 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole. mdpi.com However, its lipophilicity was similar to the final fluorinated product, complicating the purification process. mdpi.com

A significant improvement came with the introduction of the N-Boc-protected trimethylammonium precursor, AV-1622. mdpi.com This precursor improved solubility, reactivity, and the separability of the final product, leading to a more efficient synthesis. mdpi.com The synthesis involves the nucleophilic substitution of a leaving group on the precursor with ¹⁸F-fluoride. In the case of the Boc-protected precursor, the synthesis is followed by an acid hydrolysis step to remove the Boc protecting group, yielding this compound. nih.govresearchgate.netsnmjournals.orge-century.usnih.gov

Radiochemical Purity and Molar Activity Assessment for Research Use

For research applications, ensuring the high radiochemical purity and molar activity of this compound is paramount. Automated synthesis methods consistently produce the radiotracer with high radiochemical purity, often exceeding 99.9%. nih.govsnmjournals.orge-century.usresearchgate.netnih.gov

The quality control process involves several analytical techniques. snmjournals.org High-performance liquid chromatography (HPLC) is the primary method for determining radiochemical purity and identity. nih.govsnmjournals.orge-century.us The retention time of the synthesized [¹⁸F]Flortaucipir is compared to a reference standard to confirm its identity. nih.gove-century.us Thin-layer chromatography (TLC) can also be used to validate the HPLC results. nih.gov

Molar activity, a measure of the amount of radioactivity per mole of the compound, is another critical parameter. For research purposes, high molar activity is desirable to minimize the mass of the injected compound. Automated synthesis methods have been reported to produce this compound with molar activities in the range of 247.9-384.8 GBq/µmol at the end of synthesis. nih.gove-century.usresearchgate.netnih.gov

Research Batch Quality Control Data

Parameter Specification Result
Radiochemical Purity >99% >99.9% nih.govsnmjournals.orge-century.usnih.gov
Molar Activity (at EOS) Variable 247.9-384.8 GBq/µmol nih.gove-century.usresearchgate.netnih.gov
pH 4.5 - 8.0 Within range nih.gove-century.us

Radiometabolite Analysis in Preclinical Models and Research Subjects

Understanding the metabolic fate of this compound is crucial for interpreting PET imaging data accurately.

In preclinical studies using mice, initial analyses identified the parent compound and four uncharacterized metabolites. drugbank.com One of these metabolites is presumed to be [¹⁸F]fluoride. drugbank.com Plasma radioactivity was found to correspond to the parent compound and this presumed [¹⁸F]fluoride metabolite. drugbank.com Studies in baboons have shown that brain-penetrant radiolabeled metabolites were not present at significant levels. nih.gov

In human subjects, pharmacokinetic studies have been conducted to understand the distribution and clearance of the tracer. drugbank.comasianjpr.com The plasma half-life of this compound has been calculated, with corrections made for the presence of metabolites. asianjpr.com While the presence of metabolites in human plasma is acknowledged, detailed characterization of these metabolites in research subjects is an ongoing area of investigation.

Molecular Binding Characteristics and Specificity in Research

In Vitro Binding Affinity and Selectivity for Aggregated Tau Proteins

In vitro studies have consistently demonstrated that Flortaucipir F-18 possesses a high binding affinity and selectivity for Paired Helical Filament tau (PHF-tau), the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease. snmjournals.orgnih.gov Autoradiography studies on human brain tissue confirm that the tracer selectively binds to PHF-tau pathology, with immunohistochemical staining showing co-localization with PHF-tau but not with β-amyloid plaques. nih.gov This high affinity for PHF-tau is a critical characteristic that allows for the visualization and quantification of tau pathology in the brains of individuals with Alzheimer's disease. mdpi.comnih.gov

The binding affinity of a ligand for its target is quantitatively expressed by the dissociation constant (Kd), with a lower Kd value indicating higher affinity. For Flortaucipir, in vitro autoradiography studies using brain sections from the frontal lobe of patients with Alzheimer's disease have determined a dissociation constant (Kd) of 14.6 nM. nih.gov Other research comparing Flortaucipir with second-generation tau tracers has noted that these newer compounds may exhibit a 3- to 10-fold higher affinity (lower Kd) for PHF-tau than Flortaucipir. snmjournals.org

Specificity in Differentiating Tau Conformations Relevant to Alzheimer's Disease

The tau protein exists in six different isoforms in the adult human brain, categorized by the number of repeat domains (3R or 4R). In a healthy brain, there is an equal amount of 3R and 4R tau. In Alzheimer's disease, NFTs are composed of a mixture of both 3R and 4R tau isoforms aggregated into PHFs. nih.gov

Research indicates that this compound is specific for the mixed 3R/4R PHF-tau deposits that are prevalent in the neurofibrillary tangles and dystrophic neurites of Alzheimer's disease. nih.gov This specificity is crucial for its utility in the differential diagnosis of Alzheimer's from other neurodegenerative disorders, known as tauopathies, which are characterized by aggregates of predominantly one isoform. For instance, this compound has shown low affinity or no significant binding to the straight tau filaments composed mainly of 4R tau, which are characteristic of diseases like Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD). mdpi.comsnmjournals.org Similarly, weak binding has been reported for the 3R-dominant tau lesions found in Pick's disease. oup.com This binding profile underscores its specificity for the particular tau conformation found in Alzheimer's disease.

Off-Target Binding Profiles and Research Implications

While this compound is highly selective for PHF-tau, it also exhibits off-target binding to other molecules and structures in the brain. drugbank.com This non-specific binding can complicate the interpretation of PET images, particularly in certain brain regions. nih.gov

There have been conflicting reports regarding the binding of this compound to monoamine oxidase (MAO) enzymes. nih.govresearchgate.net Due to structural similarities with some MAO-A inhibitors, this has been a subject of investigation. nih.gov

In vitro studies have shown that Flortaucipir can bind to MAO-A with low nanomolar affinity, but with a fast dissociation rate, suggesting the bond is not stable. nih.gov Direct binding to MAO-B was not detected in one study, although a high concentration of Flortaucipir was able to weakly block the binding of a selective MAO-B ligand. nih.gov Other studies have reported that MAO-B ligands only very weakly block the binding of Flortaucipir. nih.govresearchgate.net The general consensus from these studies is that binding to either MAO-A or MAO-B is unlikely to contribute significantly to the PET signal in cortical areas relevant to the interpretation of tau pathology. nih.gov

In Vitro Binding Affinity of Flortaucipir and Competing Ligands for MAO Isoforms
CompoundTargetAffinity Measure (IC₅₀)Reference
FlortaucipirMAO-A0.27 µM nih.gov
Clorgyline (MAO-A inhibitor)MAO-A0.25 µM nih.gov
Fluoroethyl-harmol (MAO-A inhibitor)MAO-A0.78 µM nih.gov
Deprenyl (MAO-B inhibitor)MAO-B≥ 10 µM nih.gov
Safinamide (MAO-B inhibitor)MAO-B≥ 10 µM nih.gov

Significant off-target binding of this compound has been identified in regions containing melanin, neuromelanin, and iron. drugbank.com Neuromelanin is a dark pigment found in specific neuron populations, such as those in the substantia nigra. doi.org Post-mortem studies have demonstrated that this compound binds to neuromelanin-containing cells. nih.gov This pigment also plays a role in sequestering iron, and an age-related accumulation of iron has been correlated with this compound signal in the basal ganglia. nih.govnih.gov This off-target binding is not related to tau pathology and is an important consideration when interpreting PET scans, as it can create signals in areas like the substantia nigra, basal ganglia, and choroid plexus that could be mistaken for pathology. nih.govnih.gov

Non-Specific Retention in Subcortical Regions (e.g., Choroid Plexus, Striatum, Brainstem Nuclei)

Significant off-target binding of this compound has been consistently observed in several subcortical structures. These regions include the choroid plexus, the striatum (comprising the caudate, putamen, and pallidum), and various brainstem nuclei. nih.govresearchgate.net The retention of the tracer in these areas is considered non-specific as significant tau pathology is not expected in these locations in the early to moderate stages of Alzheimer's disease. nih.gov

The choroid plexus, in particular, often exhibits high levels of this compound uptake. nih.govnih.gov This binding has been linked to the presence of melanocytes within the choroid plexus, as autoradiography has demonstrated this compound's affinity for melanin. nih.govsigmaaldrich.com This off-target signal in the choroid plexus can be a significant confounding factor, especially when assessing tau pathology in adjacent structures like the hippocampus. nih.gov

The striatum is another prominent site of non-specific this compound retention. nih.gov The underlying mechanisms for this are thought to be multifactorial, with potential contributions from binding to monoamine oxidase (MAO-A and MAO-B), iron, and neuromelanin. researchgate.netnih.govsnmjournals.org While some studies suggest that binding to MAO may not be a significant contributor to the in vivo PET signal, others have reported a potential interaction. nih.govresearchgate.net

Brainstem nuclei, such as the substantia nigra, also show off-target this compound binding, which is largely attributed to the high concentration of neuromelanin in this region. researchgate.net The tracer's affinity for neuromelanin has been demonstrated in postmortem tissue studies.

Reported Regions of this compound Off-Target Binding
Subcortical RegionPotential Source of Off-Target SignalReference
Choroid PlexusMelanin nih.govnih.govnih.gov
Striatum (Caudate, Putamen, Pallidum)Monoamine Oxidase (MAO), Iron, Neuromelanin nih.govresearchgate.netsnmjournals.org
Brainstem Nuclei (e.g., Substantia Nigra)Neuromelanin researchgate.net
ThalamusIron, Ferritin nih.gov

Strategies for Mitigating Off-Target Signal in Research Image Analysis

To improve the accuracy of tau pathology quantification using this compound PET, various strategies have been developed to mitigate the impact of off-target signals during image analysis.

One common approach is the use of partial volume correction (PVC) . gu.se This technique aims to correct for the "spill-in" effect, where the signal from a region with high tracer uptake contaminates the signal of an adjacent region. gu.se For instance, PVC can help to reduce the influence of the high signal from the choroid plexus on the measured signal in the hippocampus. nih.gov

The selection of an appropriate reference region is also critical for calculating standardized uptake value ratios (SUVRs), a common method for quantifying tracer uptake. The cerebellar gray matter is often used as a reference region because it is typically devoid of tau pathology in Alzheimer's disease and has low levels of off-target binding. researchgate.net However, care must be taken to avoid spill-in from adjacent structures. researchgate.net

Kinetic modeling of the tracer's behavior in the brain can provide more quantitative estimates of binding potential that are less susceptible to some of the biases affecting simpler methods like SUVR. nih.gov These models can help to differentiate between specific and non-specific binding components.

For specific and well-characterized sources of off-target binding, exclusion masks can be applied during image analysis. For example, a mask can be created to exclude the choroid plexus from the analysis of the hippocampus, thereby improving the accuracy of hippocampal tau measurement. nih.gov

Finally, the development of second-generation tau PET tracers with improved specificity and reduced off-target binding represents a broader strategy to overcome the limitations of this compound. mit.edu These newer tracers aim to provide a clearer and more accurate picture of tau pathology in the brain.

Strategies for Mitigating Off-Target Signal in this compound Image Analysis
StrategyDescriptionReference
Partial Volume Correction (PVC)Corrects for the spill-in of signal from adjacent regions with high tracer uptake. nih.govgu.se
Reference Region SelectionUse of a region with minimal specific and non-specific binding (e.g., cerebellar gray matter) to normalize tracer uptake. researchgate.net
Kinetic ModelingMathematical models that describe the tracer's uptake and clearance to provide quantitative estimates of binding. nih.gov
Exclusion MasksAnatomical masks applied to exclude regions of known high off-target binding from the analysis. nih.gov

Preclinical Research and Validation Studies

In Vitro Autoradiography Studies with Human Brain Tissue

In vitro autoradiography on postmortem human brain tissue is a critical step in validating a PET tracer's binding characteristics. For Flortaucipir F-18, these studies have been instrumental in demonstrating its specificity for tau aggregates found in Alzheimer's disease.

Studies have shown that this compound binds with high affinity and selectivity to the mixed 3-repeat (3R) and 4-repeat (4R) tau that is characteristic of the neurofibrillary tangles in AD. nih.govsnmjournals.org Autoradiography evaluations have consistently demonstrated the high specificity of this compound for these AD-specific tau aggregates. snmjournals.org When applied to tissue sections from AD brains, the tracer's binding pattern visually corresponds to the known distribution of tau pathology, particularly in regions like the hippocampus and prefrontal cortex. snmjournals.org

Comparative autoradiography studies have been conducted to assess this compound against second-generation tau tracers like [¹⁸F]MK-6240 and [¹⁸F]PI-2620. snmjournals.orgnih.gov While all three ligands show comparable diagnostic properties in distinguishing between control and AD brain tissues, [¹⁸F]MK-6240 and [¹⁸F]PI-2620 have demonstrated higher binding to AD tissues and greater selectivity. snmjournals.org this compound has been observed to have higher levels of binding in control brains, which may result in a lower effect size for differentiating between individuals with and without AD. snmjournals.org Despite this, results for this compound and [¹⁸F]PI-2620 are highly correlated in the prefrontal cortex and hippocampus of AD tissues. snmjournals.org

It is also noted that this compound shows strong off-target binding to neuromelanin and melanin-containing cells, as well as weaker binding to areas of hemorrhage. springermedicine.com However, its binding signal is only weakly displaced by inhibitors of monoamine oxidase (MAO), suggesting MAO enzymes are not a significant off-target binding site. springermedicine.com

Table 1: Comparative Binding Properties of Tau Tracers in Human Brain Tissue

Tracer Binding in AD Tissue Selectivity vs. Controls Correlation with [¹⁸F]Flortaucipir (Prefrontal Cortex)
[¹⁸F]Flortaucipir High Lower N/A
[¹⁸F]MK-6240 Higher Higher Strong
[¹⁸F]PI-2620 Higher Higher R = 0.922

Data sourced from in vitro autoradiography studies on postmortem human brain tissue. snmjournals.org

Assessment of Binding Specificity and Distribution in Animal Models of Tauopathy

Preclinical studies in animal models of tauopathy have been essential for evaluating the in vivo behavior of this compound. These models, typically transgenic mice engineered to express human tau pathology, allow for the investigation of the tracer's ability to detect tau deposits in a living system.

Research in tauopathy mouse models has demonstrated that this compound can effectively visualize tau pathology. nih.gov The distribution of the tracer's signal in the brains of these animals corresponds to the expected progression of tau deposition.

However, the specificity of this compound has been a subject of detailed investigation. While it binds robustly to the PHF-tau found in Alzheimer's disease, its affinity for the forms of tau present in other neurodegenerative diseases, known as non-AD tauopathies, is considerably lower. springermedicine.com For instance, in vitro studies have shown low affinity or no specific binding to the straight filamentous tau found in progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD). nih.gov This limits its utility for the in vivo detection of non-AD tau lesions. springermedicine.com

Off-target binding has also been characterized in animal and human studies. Frequent loci for off-target this compound signals include the striatum and choroid plexus. nih.gov

Validation against Histopathological and Immunohistochemical Measures of Tau

The ultimate validation of a PET tracer comes from correlating the in vivo imaging signal with direct postmortem examination of the brain tissue. For this compound, numerous studies have compared PET scan results with histopathological and immunohistochemical measures of tau pathology.

A foundational study demonstrated a strong correlation between this compound PET imaging results and the density and distribution of neurofibrillary tangles determined by postmortem analysis. wikipedia.org In a study involving participants who died within nine months of their scan, the readings of the this compound images by blinded evaluators showed a high probability of correctly identifying individuals with tau pathology and an average-to-high probability of correctly identifying those without it. wikipedia.org

Immunohistochemistry (IHC), which uses antibodies to label specific proteins like tau, is a key validation tool. Studies using high-resolution autoradiography and IHC have shown that this compound binding patterns colocalize with tau pathology labeled by antibodies such as PHF-1. nih.govelsevierpure.com These studies indicate that the tracer preferentially recognizes tau tangles of middling maturity. nih.govelsevierpure.com

The correlation of this compound uptake with specific tau lesion types in 4-repeat (4R) tauopathies like PSP and CBD has been investigated. In a study of 29 autopsied cases, only marginal associations were found between the tracer's uptake and specific lesion types, such as threads in the precentral cortex and astrocytic lesions in the red nucleus. nih.govnih.gov This supports the finding that this compound does not have a strong differential affinity for any specific type of 4R tau lesion. nih.govnih.gov

Table 2: Correlation of this compound with Neuropathological Staging

Neuropathological Measure Sensitivity Specificity
Braak Stages V and VI 92.3% 80.0%
High ADNC Score 94.7% 80.8%

ADNC (Alzheimer's Disease Neuropathologic Change) scores are based on a combination of pathological measures. nih.gov

Neuroimaging Research Methodologies and Quantitative Analysis

Positron Emission Tomography Acquisition Protocols for Flortaucipir F-18 Research

The acquisition of reliable and reproducible images is fundamental to neuroimaging research involving this compound. Positron Emission Tomography (PET) protocols are meticulously designed to optimize the detection and quantification of tau pathology.

Two primary scanning approaches are utilized in this compound research: static and dynamic imaging.

Static Acquisition: This is the most common approach for clinical and research purposes. It involves acquiring PET data over a single, predefined time window after the radiotracer injection. researchgate.net The resulting image represents the average tracer distribution during that period, providing a snapshot of tau burden. A typical static scan lasts for 20 minutes. snmjournals.orgnih.gov To enhance image quality, this 20-minute acquisition is often divided into multiple shorter frames (e.g., four 5-minute frames) which allows for correction of any patient movement during the scan. snmjournals.orgnih.gov

Dynamic Acquisition: This approach involves continuous scanning immediately after tracer injection, capturing data over multiple, sequential time frames. researchgate.net For this compound, dynamic scans can last up to 130 minutes. nih.gov This method allows for the analysis of the tracer's kinetic profile, including its delivery to and clearance from brain tissue. While more complex, dynamic imaging provides richer data that can be used for advanced quantitative modeling. Interestingly, research using dynamic imaging with amyloid PET tracers has shown that early-frame data, which primarily reflects cerebral blood flow, can correlate with the presence of tau pathology measured by this compound. nih.gov This suggests that blood flow changes are associated with tau-related neurodegeneration. nih.gov

The timing of the PET scan following the injection of this compound is a critical parameter for ensuring data consistency and comparability across different individuals and studies. Unlike some other PET tracers, this compound does not reach a state of equilibrium or "steady state" in the brain during the typical imaging period. nih.gov Consequently, strict adherence to a standardized time window is crucial.

For static imaging, the consensus recommendation is to begin the 20-minute scan 80 minutes after the tracer injection, defining an 80-100 minute post-injection window. snmjournals.orgnih.gov This specific timeframe has been established to optimize the signal-to-background ratio, allowing for clearer visualization of cortical tracer retention relative to nonspecific binding. snmjournals.org The consistency of this time window is vital for both longitudinal assessment of individuals and for comparing data across different research centers. nih.gov

Quantitative Image Analysis Techniques for Tau Burden Estimation

Visual interpretation of this compound PET scans is a primary method for clinical assessment; however, quantitative analysis is essential for objective and sensitive measurement of tau burden in research settings.

The most widely used technique for the semi-quantification of tau deposition from this compound scans is the calculation of the Standardized Uptake Value Ratio (SUVR). nih.govfrontiersin.org This method involves measuring the tracer uptake in a specific region of interest (ROI) and normalizing it to the uptake in a reference region, which is presumed to have minimal or no specific tracer binding. This ratio provides a simplified, robust measure of relative tau pathology.

The choice of a reference region is a critical step in SUVR analysis, as it directly impacts the accuracy and variability of the results. An ideal reference region should be devoid of tau pathology and exhibit stable, nonspecific tracer uptake across individuals and over time.

Cerebellar Grey Matter: The cerebellar cortex, particularly the inferior cerebellar cortex, is the most commonly used reference region for this compound PET. researchgate.netescholarship.org The rationale is that the cerebellum is typically spared from significant tau pathology until the very late stages of Alzheimer's disease, thus serving as a reliable negative control. nih.gov However, studies have noted that some nonspecific this compound retention can occur in the superior part of the cerebellar gray matter, which could potentially affect quantification. nih.gov

White Matter: Cerebral white matter regions, such as the centrum semiovale, have been investigated as alternative reference regions. snmjournals.orgnih.govnih.gov These regions may offer reduced variability in tracer uptake compared to the cerebellum. nih.gov A significant challenge with white matter, however, is its susceptibility to the partial volume effect (PVE), where signal from adjacent cortical gray matter with high tau burden can "spill over" into the white matter, artificially inflating the reference region signal and leading to an underestimation of the true SUVR. frontiersin.orgsnmjournals.orgnih.gov

To address the limitations of conventional reference regions, particularly the partial volume effect in white matter, a data-driven technique called Parametric Estimation of Reference Signal Intensity (PERSI) was developed. frontiersin.orgsnmjournals.orgnih.gov

PERSI is a subject-specific method that aims to identify a more reliable nonspecific binding signal from within an atlas-based white matter region. snmjournals.orgsnmjournals.org It works by analyzing the histogram of voxel intensities within the white matter. This histogram is often bimodal, with one peak representing voxels with purely nonspecific binding and a second, higher-intensity peak representing voxels contaminated by spill-over from the cortex. snmjournals.orgsnmjournals.org PERSI fits a bimodal Gaussian distribution to this histogram to isolate the lower-intensity peak, using its center and width to define the true reference signal intensity. snmjournals.orgnih.govsnmjournals.org

Research has demonstrated that PERSI provides a more robust and reproducible quantification of this compound uptake. nih.govsnmjournals.org It has been shown to reduce data variability while enhancing the ability to discriminate between different diagnostic groups (e.g., cognitively normal, mild cognitive impairment, and Alzheimer's disease) when compared to standard reference regions. nih.govfrontiersin.orgsnmjournals.org

Table 1: Comparison of Reference Region Performance in this compound SUVR Quantification

Reference RegionTest-Retest Reproducibility (%)Group Separation (Cohen's d)Key AdvantageKey Disadvantage
Cerebellar Grey MatterNot specifiedLower than PERSI nih.govfrontiersin.orgWidely used; low tau pathology nih.govPotential for off-target binding nih.gov
Atlas-based White MatterNot specifiedLower than PERSI nih.govsnmjournals.orgPotentially lower variability than cerebellum nih.govSusceptible to partial volume effects snmjournals.org
PERSI (White Matter) 1.84% nih.govsnmjournals.org9.45 (cross-sectional) nih.govsnmjournals.orgMitigates partial volume effects; enhances group discrimination frontiersin.orgMore computationally complex

Data sourced from studies comparing PERSI to conventional reference regions. nih.govfrontiersin.orgnih.govsnmjournals.org

Non-Displaceable Binding Potential (BPND) Mapping

In the quantitative analysis of this compound positron emission tomography (PET) imaging, the non-displaceable binding potential (BPND) is a key parameter used to estimate the density of available neurofibrillary tangles (NFTs). BPND represents the ratio of the concentration of specifically bound radiotracer to its concentration in a reference region at equilibrium. This measurement is crucial for understanding the extent of tau pathology in vivo.

Dynamic PET scans, typically lasting up to 130 minutes, are required to generate the parametric images necessary for BPND mapping. nih.govnih.gov These scans, combined with a metabolite-corrected arterial plasma input function, allow for the application of kinetic models, such as the reversible two-tissue compartment model (2T4k_VB), to derive regional BPND values. nih.gov Studies have shown that BPND values derived from various linearization and basis function approaches correlate well with those obtained from the more complex non-linear regression models. researchgate.net

The selection of an appropriate reference region, an area with negligible specific binding of this compound, is critical for accurate BPND calculation. The cerebellar gray matter is commonly utilized as a reference region for this purpose. nih.gov Research has demonstrated that this compound BPND mapping can effectively visualize and quantify tau pathology. For instance, in symptomatic carriers of the R406W MAPT mutation, significantly higher BPND was observed in the medial temporal lobe, temporal pole, amygdala, and frontoparietal regions compared to presymptomatic carriers and control subjects. nih.gov

While BPND mapping provides a robust quantitative measure of tau burden, its requirement for dynamic scanning and arterial blood sampling can be complex for routine clinical use. nih.gov Simpler methods, such as the standardized uptake value ratio (SUVR), are often used as an alternative. However, it's important to note that the bias in SUVR can be influenced by the uptake time and the underlying level of specific binding, whereas BPND provides a more direct measure of receptor density. researchgate.net

Voxel-Wise and Region-of-Interest (ROI) Based Analysis

The analysis of this compound PET data in research settings is predominantly conducted using two primary methodologies: voxel-wise analysis and region-of-interest (ROI) based analysis. Both approaches aim to quantify the extent and spatial distribution of tau pathology but differ in their analytical framework.

Voxel-Wise Analysis involves the statistical analysis of each individual voxel across the entire brain volume. nih.gov This method does not require a priori hypotheses about the location of tau deposition and can reveal unexpected areas of tracer uptake. Voxel-wise analyses are frequently employed to investigate the patterns of this compound binding in various clinical conditions, both cross-sectionally and longitudinally, and to explore their relationship with cognitive impairment. oup.comoup.com For example, voxel-wise comparisons can highlight significant differences in tracer retention between different patient groups or between different tau PET tracers. nih.gov

Region-of-Interest (ROI) Based Analysis , in contrast, focuses on predefined anatomical or functionally relevant brain regions. researchgate.net These ROIs can be theory-driven, based on established patterns of tau pathology such as the Braak staging scheme, or data-driven, derived from the spatial patterns observed in the imaging data itself. nih.govescholarship.org The mean tracer uptake within these ROIs is then calculated, typically as a standardized uptake value ratio (SUVR), providing a quantitative measure of tau burden in specific areas. researchgate.net This approach is widely used due to its straightforward implementation and interpretation. Studies have shown that both theory- and data-driven ROIs can achieve high diagnostic performance in distinguishing Alzheimer's disease dementia from cognitively unimpaired individuals. nih.govescholarship.orgescholarship.org A commonly used theory-defined ROI is the temporal meta-ROI, which has demonstrated high accuracy across different tau PET tracers. escholarship.org

Analysis TypeDescriptionAdvantagesCommon Applications
Voxel-Wise Statistical analysis of each individual brain voxel.Hypothesis-free; can identify unexpected findings.Comparing tracer distribution between groups; correlating uptake with cognitive scores on a continuous spatial scale. nih.govoup.comoup.com
ROI-Based Quantification of tracer uptake within predefined brain regions.High statistical power; straightforward interpretation.Assessing tau burden in specific anatomical structures; tracking longitudinal changes within regions. researchgate.netnih.govescholarship.orgescholarship.org

Visual Interpretation Methodologies and Concordance with Quantitative Approaches in Research Settings

While quantitative methods provide detailed measurements of this compound uptake, visual interpretation of the PET scans is crucial for clinical translation and is often preferred in clinical settings. nih.gov Several visual rating schemes have been developed to standardize the qualitative assessment of this compound PET images. nih.govnih.gov These methods typically involve trained readers evaluating the degree and spatial distribution of tracer uptake across various cortical regions. frontiersin.org

The development of these visual interpretation methods is a critical step towards the clinical use of this compound PET as a diagnostic tool for Alzheimer's disease. nih.gov Research has focused on establishing the reliability and validity of these visual reads. Studies have demonstrated that visual assessment of this compound PET is reliable, with high inter-rater agreement. nih.gov

A key area of investigation has been the concordance between visual interpretation and semi-quantitative measures, such as the standardized uptake value ratio (SUVR). Multiple studies have reported a good agreement between visual and semi-quantitative methods for determining the presence or absence of significant tau pathology. nih.govnih.gov Global visual scores have been shown to correlate with global cortical this compound SUVR and are associated with clinical diagnosis and amyloid status. nih.govnih.govresearchgate.net Furthermore, specific visual patterns of tracer uptake, such as an AD-like pattern, have demonstrated good sensitivity and specificity in identifying amyloid-positive patients with Alzheimer's disease dementia or mild cognitive impairment. nih.govnih.gov

However, some studies have noted limitations in the concordance between visual reads and certain quantitative scales, particularly in cognitively unimpaired individuals. nih.govresearchgate.net For instance, one study found that while visual interpretation aligns well with the presence of amyloid-β pathology, its agreement with the universal CenTauRz scale was limited. nih.gov This suggests that visual interpretation may be more sensitive to early tau aggregation compared to some quantitative methods. nih.govresearchgate.net

Study FindingConcordance LevelAssociated Factors
Visual scores correlate with global cortical SUVR. nih.govnih.govGoodClinical diagnosis, amyloid status. nih.govnih.gov
Visual rating and semi-quantitative methods show good agreement in defining tau status and stages. nih.govGoodHigh inter-rater reliability. nih.gov
Visual interpretation shows limited agreement with the CenTauRz scale, especially in cognitively unimpaired individuals. nih.govresearchgate.netLimitedVisual reads may be more sensitive to early tau aggregation. nih.gov

Longitudinal Imaging Methodologies for Tracking Tau Accumulation Dynamics in Research Cohorts

Longitudinal this compound PET imaging is a powerful tool for investigating the dynamics of tau pathology over time in research cohorts. nih.gov By acquiring PET scans at multiple time points, researchers can track the rate and spatial pattern of tau accumulation, providing insights into disease progression and the relationship between tau pathology and cognitive decline. oup.com

These longitudinal studies typically involve scanning participants at baseline and then at subsequent intervals, such as 18 months. oup.com The change in this compound uptake, often measured as a change in SUVR, is then calculated to determine the rate of tau accumulation. Research has shown that there is a statistically significant increase in the global cortical tau burden over an 18-month period in amyloid-β positive individuals, but not in amyloid-β negative subjects. oup.com The magnitude of this increase is also associated with the baseline tau burden. oup.com

Voxel-wise evaluations in longitudinal studies have further revealed that the regional pattern of change in this compound uptake varies depending on the baseline level of tau pathology. oup.com In individuals with lower baseline tau levels, the temporal lobe regions tend to show the greatest increase in tracer retention over time. oup.com Conversely, in those with higher baseline tau, the parietal and frontal regions are more affected. oup.com

Longitudinal this compound imaging has also been instrumental in understanding tau accumulation in different clinical populations, including autosomal dominant Alzheimer's disease (ADAD). bohrium.com In ADAD, while presymptomatic tracer uptake is generally rare, some individuals nearing the estimated age of symptom onset show increased this compound signal, particularly in posterior regions like the precuneus. bohrium.com Symptomatic carriers, on the other hand, exhibit high levels of tracer uptake and rapid tau deposition. bohrium.com

It is important to consider that the relationship between tracer uptake and disease progression may not be linear. Some longitudinal studies have observed a slowing or even a decline in this compound signal in brain regions with very high baseline uptake, particularly in individuals with atypical Alzheimer's disease. nih.gov This phenomenon may be related to the radioligand's binding properties at different stages of tau pathology or to advanced neurodegeneration. nih.gov

Advanced Computational Approaches for Image Analysis and Synthesis

Machine Learning and Deep Learning Applications in Tau PET Data

Machine learning (ML) and deep learning (DL) are increasingly being applied to the analysis of this compound PET data to enhance the understanding and prediction of Alzheimer's disease progression. nih.govresearchgate.net These advanced computational techniques can identify complex patterns in the imaging data that may not be apparent with traditional analytical methods. oup.com

One of the primary applications of ML in this context is the classification of different stages of Alzheimer's disease, such as distinguishing between cognitively unimpaired individuals, those with mild cognitive impairment (MCI), and patients with Alzheimer's dementia. nih.govresearchgate.net Studies have demonstrated that ML models, utilizing this compound SUVR data, can achieve high accuracy in these classification tasks. researchgate.net For instance, a deep learning-based classification model was able to distinguish between Alzheimer's disease and cognitively normal older adults with an average accuracy of 96.2%. researchgate.netbohrium.com

ML algorithms, such as AdaBoost, have also been employed to predict future tau accumulation. researchgate.net By integrating this compound PET data with other biomarkers and clinical information, these models can stratify individuals into fast and slow progressors based on their anticipated rate of tau accumulation. researchgate.net Furthermore, machine learning-derived indices from this compound PET have shown stronger associations with clinical measures and a greater ability to predict cognitive decline compared to traditional ROI-based indices and other biomarkers. nih.gov

Deep learning models, particularly convolutional neural networks (CNNs), are well-suited for analyzing the spatial patterns in PET images. nih.gov These models can be trained to identify features in this compound scans that are predictive of cognitive impairment, even in the early stages of the disease. nih.gov Visualization techniques, such as layer-wise relevance propagation, can be used to understand which brain regions the deep learning model focuses on for its classification, often revealing patterns consistent with known tau pathology. researchgate.netbohrium.com

ApplicationMachine Learning/Deep Learning TechniqueKey Findings
Disease Stage Classification Convolutional Neural Network (CNN)High accuracy in distinguishing Alzheimer's disease from cognitively normal individuals. researchgate.netbohrium.com
Prediction of Cognitive Decline Machine learning-derived indices (e.g., SPARE-Tau)Stronger associations with clinical outcomes compared to traditional methods. nih.gov
Prediction of Future Tau Accumulation AdaBoost algorithmStratification of individuals into fast and slow progressors. researchgate.net

Image Co-registration and Spatial Normalization Techniques

Accurate image co-registration and spatial normalization are fundamental steps in the processing and analysis of this compound PET data. These procedures ensure that the PET images are properly aligned, both within and between subjects, allowing for meaningful comparisons and group-level analyses.

Image Co-registration is the process of aligning the this compound PET image with an anatomical image, typically a T1-weighted magnetic resonance imaging (MRI) scan from the same individual. cornell.edu This alignment is crucial for accurately defining regions of interest and for relating the functional information from the PET scan to the underlying brain anatomy. researchgate.net The co-registration is usually achieved using a rigid-body transformation. cornell.edu In cases where a corresponding MRI is not available, PET-to-PET registration methods have been developed, where the individual's PET scan is aligned to a pre-existing this compound PET template in a standard space. nih.gov

Spatial Normalization involves transforming the co-registered PET images into a common stereotactic space, such as the Montreal Neurological Institute (MNI) space. nih.gov This allows for voxel-wise statistical analyses across different subjects and for the comparison of findings between different studies. The transformation matrix for spatial normalization is often derived from the registration of the individual's MRI to the standard space template. springermedizin.de

Recent advancements have explored the use of deep learning for MR-less spatial normalization of this compound PET images. ucl.ac.uk These methods utilize deep neural networks to estimate the aligning transformation directly from the PET image, which is particularly useful when a corresponding MRI is not available. ucl.ac.uk

The choice of processing space—either the individual's "native space" or the "standard space"—can impact the quantification of this compound uptake. springermedizin.de While both approaches are considered adequate, processing in native space may offer higher accuracy in certain regions, such as the mesial temporal lobes, and may be more predictive of cognitive decline. springermedizin.de

Research Applications in Understanding Neurodegenerative Diseases

In Vivo Characterization of Tau Pathology Distribution and Density

Flortaucipir F-18 enables researchers to map the anatomical distribution and measure the density of tau pathology in the living human brain. oup.com PET studies using this tracer have demonstrated that its retention patterns in the brain closely parallel the well-documented topographical progression of NFTs in Alzheimer's disease. nih.govoup.com In individuals without amyloid pathology, this compound binding is typically confined to the medial temporal lobe. oup.com However, in patients with a positive amyloid PET scan, cross-sectional studies show a progressive spread of tau pathology from the temporal lobe to lateral temporal, posterior association, and eventually frontal cortices. oup.com

This in vivo imaging capability has been pivotal in confirming that the accumulation of cortical tau is a key pathological event associated with cognitive decline and disease progression in Alzheimer's disease. ucl.ac.uk The ability to visualize both the density and distribution of NFTs supports the use of this compound as a biomarker for staging the disease and monitoring its progression. oup.comnih.gov

Correlation of this compound PET Signal with Post-Mortem Neuropathological Braak Staging

A crucial aspect of validating a biomarker is comparing its signal with the "gold standard" of post-mortem neuropathological assessment. Multiple studies have demonstrated a strong correlation between the in vivo this compound PET signal and the post-mortem density of tau pathology. scispace.comlu.se There is an excellent correspondence between the areas of tracer retention on PET scans and the distribution of NFTs found during autopsy in patients with primary Alzheimer's disease pathology. escholarship.orgnih.gov

FindingCorrelation MeasureResultCitation
In vivo Flortaucipir PET vs. Post-mortem NFT countsSpearman CorrelationVery significant correlation nih.gov
In vivo Flortaucipir PET vs. Post-mortem tau-positive neurites (AT8 staining)Spearman's rho (rs)rs = 0.87 scispace.comlu.se
In vivo Flortaucipir PET vs. Post-mortem intrasomal tau tangles (AT8 staining)Spearman's rho (rs)rs = 0.65 scispace.comlu.se
In vivo Flortaucipir PET vs. Post-mortem total tau burden (AT8 staining)Spearman's rho (rs)rs = 0.84 scispace.comlu.se
Sensitivity for identifying Braak Stages V and VIPercentage92.3% oup.com
Specificity for identifying Braak Stages V and VIPercentage80.0% oup.com

Investigating the Spatiotemporal Progression of Tau Accumulation

Longitudinal studies using this compound PET have provided unprecedented insights into the spatiotemporal progression of tau accumulation. These studies track changes in tau burden over time within the same individuals. In amyloid-beta positive patients, a significant increase in the global cortical tau burden can be observed over an 18-month period. oup.com The rate of this accumulation is associated with the baseline tau burden; individuals with higher baseline levels of tau tend to show a faster increase. oup.com

The regional pattern of tau accumulation also appears to follow a predictable sequence. In individuals with a lower initial tau burden, the greatest changes are typically observed in the temporal lobe regions. oup.com As the baseline tau burden increases, the progression extends into the parietal and frontal regions. oup.com This in vivo evidence supports neuropathological models of tau propagation and demonstrates that this compound PET can be used to track the anatomical spread of the pathology over time, which is strongly associated with cognitive decline. oup.com In autosomal dominant Alzheimer's disease, increased tracer signal has been detected in posterior regions like the precuneus even before the estimated onset of symptoms in some cases. ucl.ac.uk

Utility in Differentiating Alzheimer's Disease Tau Pathology from Other Tauopathies in Research Studies

This compound has demonstrated high accuracy in distinguishing Alzheimer's disease from other neurodegenerative disorders in research settings. nih.gov One multicenter study reported a sensitivity of 89.9% and a specificity of 90.6% for this differentiation. nih.gov The tracer was specifically developed to bind to the paired helical filament tau structure characteristic of AD. nih.gov However, its utility in identifying other tauopathies is limited because these conditions involve different tau isoforms and aggregate structures.

While this compound shows strong binding to tau aggregates in AD, it has a relatively low affinity for the tau aggregates found in non-AD tauopathies. springermedicine.com Furthermore, the tracer can exhibit off-target binding, which complicates its use in non-AD conditions. springermedicine.com Studies comparing in vivo PET imaging to post-mortem tissue confirm that while the tracer is reliable for advanced AD, it cannot reliably differentiate non-Alzheimer's tauopathies from each other or from tau-negative neurodegenerative disorders. escholarship.orgnih.gov

In research studies of Progressive Supranuclear Palsy (PSP), a non-AD tauopathy, this compound has yielded mixed results. Patients with PSP show elevated tracer uptake in a pattern consistent with the known distribution of tau pathology in this disease, including in the globus pallidus, putamen, subthalamic nucleus, midbrain, and dentate nucleus. nih.govescholarship.org This allows for the differentiation of PSP patients from healthy controls and those with Parkinson's disease. nih.govescholarship.org One study found that binding in the globus pallidus best distinguished PSP from controls (Area Under the Curve [AUC] = 0.872) and Parkinson's disease (AUC = 0.893). escholarship.org

However, the tracer's utility in PSP is limited. The clinical severity of PSP does not correlate with the amount of this compound uptake. nih.govescholarship.org Furthermore, attempts to use the tracer to stage PSP severity in vivo have been unsuccessful, with no correspondence found between the PET-derived stage and the neuropathologic stage at autopsy. nihr.ac.uknih.gov Some research also suggests that part of the this compound signal in the subcortical regions in PSP may be related to iron deposition rather than tau pathology. researchgate.net

In research involving Dementia with Lewy Bodies (DLB), this compound PET is used to investigate the frequent co-occurrence of tau pathology. The prevalence of tau positivity on these scans is highly dependent on the patient's amyloid-beta (Aβ) status. In one study, among amyloid-positive DLB patients, 42.9% were also positive for tau pathology. nih.gov In contrast, only 8.3% of amyloid-negative DLB patients showed tau positivity. nih.gov This highlights the strong interaction between amyloid and tau pathologies, even in the context of a primary synucleinopathy. A longitudinal study has also shown that this compound binding can increase over time in DLB, particularly in posterior brain regions, which correlates with neurodegeneration and worsening cognitive symptoms. oup.com

While some studies have observed elevated this compound uptake in former football players compared to controls, the tracer has not been able to differentiate between clinical groups (e.g., those with or without symptoms of traumatic encephalopathy syndrome). nih.gov Autoradiography studies on post-mortem CTE tissue have shown minimal this compound binding. nih.gov PET-to-autopsy correlation studies in former football players have concluded that while the tracer might be useful for detecting high-stage CTE, its specificity to CTE-related tau is uncertain, and off-target binding complicates interpretation. nih.gov Therefore, the current consensus is that this compound PET is not appropriate for the clinical diagnosis of CTE-related neuropathological changes. news-medical.net

Relationship between Tau Pathology Detected by this compound and Regional Brain Atrophy in Research Cohorts

This compound positron emission tomography (PET) has been instrumental in elucidating the in vivo relationship between tau pathology and brain atrophy, a key marker of neurodegeneration. Research across the Alzheimer's disease (AD) spectrum, from cognitively unimpaired individuals to those with mild cognitive impairment (MCI) and AD dementia, has consistently demonstrated a strong correlation between higher this compound uptake and reduced gray matter volume. nih.gov

Studies have shown that the spatial distribution of tau pathology, as visualized by this compound, is tightly linked to patterns of neurodegeneration. nih.gov In patients with MCI and AD, higher tau accumulation in the entorhinal cortex, limbic, and neocortical regions is strongly associated with both local and distant cortical atrophy. nih.gov Specifically, entorhinal tau is closely related to atrophy in the medial temporal lobe, while tau in limbic and neocortical areas is associated with more widespread atrophy. nih.gov This aligns with neuropathological studies that have linked hyperphosphorylated tau aggregates to neuronal loss. nih.gov

Interestingly, the relationship between this compound signal and atrophy appears to be dependent on the clinical stage of the disease. In cognitively unimpaired individuals, the association is less consistent, with some studies reporting no significant relationship, potentially due to the subtle nature of early tau pathology and brain volume changes. nih.gov However, other research has observed a negative association between local this compound uptake and cortical thickness in temporal regions even in this preclinical stage. nih.gov

Furthermore, this compound PET has been shown to detect pathological changes earlier than magnetic resonance imaging (MRI) can detect significant atrophy, particularly in non-amnestic variants of AD like posterior cortical atrophy and logopenic variant primary progressive aphasia. nih.gov This suggests that tau deposition precedes measurable brain volume loss. nih.gov The correlations between regional gray matter atrophy and this compound uptake are generally moderate to high, underscoring the strong link between these two pathological markers. nih.gov

Correlations between Regional this compound Uptake and Gray Matter Atrophy in Alzheimer's Disease Variants
Brain RegionAlzheimer's Disease VariantCorrelation Strength (this compound vs. Atrophy)Key Finding
Medial Temporal LobeTypical (Amnestic) ADStrongEntorhinal tau is a primary driver of local atrophy. nih.gov
Parietal and Occipital LobesPosterior Cortical AtrophyModerate to HighThis compound patterns correspond to expected neurodegeneration. nih.gov
Left Perisylvian CortexLogopenic PPAModerate to HighTau PET may detect pathology earlier than MRI measures of atrophy. nih.gov
Widespread NeocortexAD DementiaStrongLimbic and neocortical tau is associated with both local and distant atrophy. nih.gov

Role in Investigating Tau-Amyloid Interactions in Neurodegenerative Disease Progression

This compound PET has been pivotal in exploring the complex interplay between tau and amyloid-β (Aβ) pathology, the two core hallmarks of Alzheimer's disease. researchgate.netoup.com Research consistently shows that significant tau pathology, as detected by this compound, is more likely to be present in individuals with elevated Aβ levels. oup.com This supports the hypothesis that amyloid pathology may facilitate the spread of tau beyond the medial temporal lobe. oup.com

Studies utilizing both amyloid PET and this compound PET have revealed that while amyloidosis can be present in cognitively normal individuals, high levels of tau pathology are almost always associated with cognitive impairment. researchgate.net The interaction between Aβ and tau appears to be synergistic in its effect on clinical status, particularly in the predementia stages of AD. neurology.org The co-localization of both pathologies in brain networks like the default mode network is strongly associated with worse clinical outcomes. neurology.org

Deep learning models analyzing this compound and amyloid PET data have identified specific brain regions where the association between tau and Aβ is most prominent. researchgate.net These include the bilateral medial temporal lobes, frontal lobes, and precuneus. researchgate.net Interestingly, the predictive relationship changes with Aβ burden; at low Aβ levels, tau in regions like the middle cingulate and frontal lobe is more predictive, whereas at high Aβ levels, medial temporal tau becomes more significant. researchgate.net

Furthermore, research has shown that lower cerebrospinal fluid (CSF) Aβ42 levels, an indicator of brain amyloid plaque deposition, predict higher this compound binding in the temporal lobe. oup.com This finding reinforces the idea that amyloid accumulation is a key factor in the progression of tau pathology into neocortical regions. oup.com Conversely, this compound uptake does not correlate with β-amyloid pathology on a regional basis in postmortem studies, indicating that the tracer is specific to tau aggregates. scispace.comnih.gov

Key Findings on Tau-Amyloid Interactions from this compound Research
Research FindingMethodologyImplication for Disease Progression
Elevated this compound signal is more common in the presence of elevated global amyloid PET signal. oup.comDual PET Imaging (Amyloid and Tau)Amyloid pathology likely precedes and facilitates the spread of neocortical tau.
Synergistic interaction between amyloid and tau in the default mode network determines clinical status in early AD. neurology.orgVoxel-based interaction modeling of PET dataThe combined effect of both pathologies is greater than their individual effects on cognition.
Medial temporal tau is more predictive of Aβ burden at high Aβ levels. researchgate.netConvolutional Neural Network (CNN) analysis of PET imagesThe regional relationship between tau and amyloid evolves as the disease progresses.
Lower CSF Aβ42 predicts higher temporal lobe this compound binding. oup.comPET imaging and CSF biomarker analysisProvides further evidence that amyloid facilitates the spread of tau from limbic to cortical regions.

Application in Preclinical and Prodromal Stages of Alzheimer's Disease Research

This compound PET is a valuable tool for studying the earliest phases of Alzheimer's disease, even before the onset of significant clinical symptoms. nih.gov Research has demonstrated its ability to detect tau pathology in individuals with mild cognitive impairment (MCI) and in cognitively unimpaired individuals who are amyloid-positive. nih.gov The presence of elevated tau signal in these early stages holds significant prognostic information, predicting future cognitive decline and brain atrophy.

Studies have focused on developing specific regions of interest (VOIs) to identify early tau accumulation. For instance, a temporal lobe VOI has been shown to identify individuals with elevated tau signal who are primarily Aβ-positive and diagnosed with MCI or early AD. nih.gov These individuals demonstrate modest but significant tau accumulation and cognitive decline over an 18-month period. nih.gov This highlights the utility of this compound in identifying at-risk populations for clinical trials and for understanding the initial stages of tau propagation. nih.gov

In the PREVENT-AD study, which followed cognitively unimpaired participants, both increased amyloid and tau PET levels were associated with cognitive decline, but the relationship was predominantly driven by tau. This suggests that even in the preclinical phase, tau pathology as measured by this compound is a more direct contributor to the earliest cognitive changes than amyloid pathology. Tau PET has been found to be superior to both amyloid PET and MRI in predicting these preclinical and prodromal cognitive changes.

While this compound can detect early tau pathology, its sensitivity at the very earliest Braak stages (I-IV) is still a subject of research. nih.govresearchgate.net Postmortem studies have shown that the tracer reliably detects advanced Braak pathology (stages V-VI), but may not consistently show elevated uptake in earlier stages where tau pathology is less dense. nih.govresearchgate.net The detection threshold for this compound appears to be a key factor, with pathology needing to reach a certain level before it is reliably visualized on PET scans. nih.gov

Biomarker Development and Validation for Research Purposes

This compound has undergone extensive validation as an in vivo biomarker for neurofibrillary tangle (NFT) pathology characteristic of Alzheimer's disease. oup.com Its development and approval by the U.S. Food and Drug Administration (FDA) represent a major advancement in the field, allowing for the direct visualization of one of the two core pathologies of AD in living individuals. oup.compharmacytimes.commedscape.com

The validation of this compound has been heavily reliant on PET-to-autopsy correlation studies. scispace.comnih.govresearchgate.net These studies have demonstrated a strong correlation between the regional in vivo uptake of this compound and the density of tau pathology confirmed postmortem. scispace.comnih.govresearchgate.net Specifically, this compound retention correlates with the density of tau-positive neurites, intrasomal tau tangles, and the total tau burden as measured by immunohistochemistry. scispace.comresearchgate.net These correlations are modest to strong in neocortical regions. nih.gov

Research has also established the specificity of this compound for AD-type tau pathology. Postmortem studies have found no correlation between this compound uptake and the burden of β-amyloid plaques or TDP-43 pathology. scispace.comnih.gov However, the tracer has limited ability to reliably detect early Braak stages of NFT pathology or to differentiate non-Alzheimer's tauopathies. nih.govresearchgate.net

This compound PET has also been compared with other established biomarkers, such as CSF levels of phosphorylated tau (p-tau). nih.gov Studies have shown that while both are markers of tau pathology, regional this compound uptake correlates more strongly with disease severity, as measured by cognition and neurodegeneration, than CSF p-tau. nih.gov This suggests that tau PET provides a more accurate reflection of the current state of the disease within the brain. nih.gov International consensus guidelines have been developed to promote the standardized use of this compound PET in research and clinical practice. nih.gov

Comparative Research and Methodological Considerations with Other Tau Pet Tracers

Direct Comparisons of Flortaucipir F-18 Binding Characteristics with Second-Generation Tau Tracers

Direct comparative studies, primarily through in-vivo imaging and postmortem autoradiography, have been crucial in characterizing the binding properties of this compound relative to second-generation tracers such as [18F]MK-6240, [18F]PI-2620, and [18F]RO948.

Postmortem studies reveal that this compound, [18F]MK-6240, and [18F]PI-2620 exhibit nearly identical autoradiographic binding profiles. All three tracers bind with strong affinity to the paired helical filament (PHF) tau aggregates that form the neurofibrillary tangles (NFTs) characteristic of Alzheimer's disease. High-resolution autoradiography confirms that both this compound and [18F]MK-6240 have similar binding properties, with a preference for tangles of middling maturity. The binding is specific to the AD-type tau pathology, as demonstrated by experiments where the signal from one tracer can be effectively blocked by the others, indicating they target the same binding sites.

A significant finding across these comparative studies is the consistently low affinity of both this compound and these second-generation tracers for tau aggregates found in non-AD tauopathies, such as Pick's disease, progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD). This limits their utility for the in-vivo detection of non-AD tau lesions. Furthermore, none of the compared tracers bind significantly to lesions containing β-amyloid, α-synuclein, or TDP-43, underscoring their specificity for tau pathology.

Evaluation of Differential Off-Target Binding Profiles Among Tau PET Tracers

A key differentiator among tau PET tracers is their off-target binding profile, which can interfere with the quantification of tau pathology in specific brain regions. This compound is known to exhibit off-target binding in several areas, including the basal ganglia, thalamus, and choroid plexus. Postmortem studies have further identified off-target binding to neuromelanin and melanin-containing cells, as well as weaker binding in areas of hemorrhage. While some early research suggested potential binding to monoamine oxidases (MAO), more recent postmortem tissue analysis shows that the binding signals of this compound, [18F]MK-6240, and [18F]PI-2620 are not significantly displaced by MAO inhibitors, suggesting MAO is not a major off-target binding site for these tracers.

Second-generation tracers were developed in part to reduce this off-target signal.

[18F]RO948 has shown significantly lower retention in the basal ganglia, thalamus, and choroid plexus compared to this compound. However, it can exhibit strong off-target retention in the skull and meninges in some individuals.

[18F]MK-6240 demonstrates substantially lower off-target binding in the striatum and choroid plexus than this compound. Its most frequently observed off-target signal is in the meninges. Postmortem studies confirm that, like this compound, it has strong off-target binding to neuromelanin and melanin-containing cells.

[18F]PI-2620 shows a similar off-target profile to both this compound and [18F]MK-6240 in postmortem tissue, with notable binding to neuromelanin and melanin.

TracerPrimary Off-Target Binding Regions (In Vivo)Other Identified Off-Target Sites (Postmortem)
This compound Basal Ganglia, Thalamus, Choroid PlexusNeuromelanin, Melanin, Hemorrhages
[18F]MK-6240 Meninges (Lower in Striatum/Choroid Plexus vs. This compound)Neuromelanin, Melanin, Hemorrhages
[18F]PI-2620 N/A (Fewer in-vivo comparisons)Neuromelanin, Melanin, Hemorrhages
[18F]RO948 Skull/Meninges (Lower in Basal Ganglia/Thalamus vs. This compound)N/A

Assessment of Sensitivity and Dynamic Range for Detecting Early-Stage Tau Pathology in Comparative Studies

The ability to detect subtle tau accumulation in the earliest stages of Alzheimer's disease is a critical performance metric for a tau tracer. This is often evaluated by assessing a tracer's dynamic range and sensitivity, particularly in the medial temporal lobe where pathology first appears.

Direct comparison studies have suggested that some second-generation tracers may offer advantages over this compound in this regard.

[18F]RO948 also showed a slightly higher dynamic range than this compound and, importantly, had significantly higher retention in the entorhinal cortex, a key region for early-stage tau deposition.

These findings indicate that while this compound is a robust tracer, the enhanced sensitivity and dynamic range of tracers like [18F]MK-6240 and [18F]RO948 could be advantageous for identifying the earliest stages of tau accumulation and for use as outcome measures in clinical trials.

TracerComparative Dynamic RangeSensitivity for Early Tau Pathology
This compound BaselineValidated for detecting AD tau pathology.
[18F]MK-6240 ~2-fold higher than this compound.Potentially more sensitive to early changes due to higher dynamic range.
[18F]RO948 Slightly higher than this compound.Higher retention in the entorhinal cortex, a key early-stage region.

Standardization and Cross-Calibration Methodologies for Multi-Tracer Research Studies

The use of multiple tau PET tracers across different research studies and clinical trials presents a significant challenge for data comparison and combination. To address this, several initiatives are underway to harmonize and standardize quantitative tau PET measures.

One major approach involves adapting the "Centiloid" method, which was originally developed for amyloid PET. This framework aims to create a universal scale for tau PET quantification, with units termed "CenTauR" (CTR). This method uses head-to-head imaging data to establish a linear transformation between the SUVR values of different tracers. A novel statistical approach, the joint propagation model (JPM), has also been tested and appears to provide more accurate CenTauR estimates than the standard linear regression method.

Large-scale collaborative efforts are essential for this harmonization. The HEAD (Head-to-Head Harmonization of Tau Tracers) study, for instance, is a multi-site initiative comparing Flortaucipir, [18F]MK-6240, [18F]PI-2620, and [18F]RO948 in the same participants. The goal is to generate robust data to create an accurate universal tau-PET scale, named Uniτ (Uni-tau). Such projects will produce benchmark datasets to refine methods for quantification and harmonization.

Beyond standardizing quantitative scales, efforts are also being made to standardize the technical aspects of image acquisition and analysis. This includes conducting multi-center phantom studies to optimize and align image reconstruction parameters across different PET scanners. Researchers are also developing universal, tau-specific volume-of-interest (VOI) templates based on the known pathophysiological spread of tau (i.e., Braak stages) to ensure that analyses are consistent across studies, regardless of the tracer used. These standardization methodologies are critical for enhancing the generalizability and impact of tau PET studies in AD research and clinical applications.

Limitations in Academic Research Application and Future Directions

Impact of Off-Target Binding on Quantitative and Qualitative Research Interpretations

A significant challenge in the use of Flortaucipir F-18 is its propensity for off-target binding, which can complicate the interpretation of PET images. nih.gov This nonspecific binding occurs when the tracer accumulates in brain regions where aggregated tau is not expected, potentially leading to false-positive signals or an overestimation of the true tau burden. nih.govd-nb.info

Research has identified several sources of off-target binding. osti.govnih.gov These include:

Monoamine oxidases (MAO-A and MAO-B): While in vitro studies have shown that this compound can bind to MAO-A and MAO-B, in vivo studies have not consistently replicated this finding. nih.govdrugbank.com For instance, one study found no significant difference in this compound binding in the basal ganglia of Parkinson's disease patients who were taking MAO-B inhibitors compared to those who were not. nih.govscispace.com

Neuromelanin and Iron: Age-related increases in iron and neuromelanin in the basal ganglia have been correlated with increased this compound signal in this region. nih.gove-jmd.org

Choroid Plexus: Binding in the choroid plexus is another recognized source of off-target signal, which can be particularly problematic due to its proximity to the hippocampus, a key region for early tau pathology. ajronline.orgresearchgate.net This can cause a "spill-in" effect, where the signal from the choroid plexus artificially inflates the measured signal in the hippocampus. d-nb.info

Other Structures: Off-target binding has also been noted in leptomeningeal melanocytes, calcifications, and areas of microhemorrhage. osti.govnih.gov

This off-target binding can significantly impact both qualitative visual reads and quantitative analyses of this compound PET scans. For example, a study demonstrated that off-target signals from the putamen and thalamus accounted for 64% of the variability in the cortical signal in amyloid-negative healthy controls. osti.gov This "noise" can make it challenging to detect the subtle changes associated with early-stage tau accumulation. osti.govnih.gov

Table 1: Documented Off-Target Binding Sites of this compound

Off-Target Site Putative Binding Target(s) Impact on Interpretation
Basal Ganglia (Caudate, Putamen, Pallidum) Monoamine Oxidase (MAO-A, MAO-B), Iron, Neuromelanin Can mimic or mask pathological tau signal, particularly in non-AD tauopathies. nih.govscispace.come-jmd.org
Choroid Plexus Melanin, Other unknown targets Spill-in effect can contaminate signal in the adjacent medial temporal lobe, complicating early tau detection. ajronline.orgd-nb.info
Thalamus Iron, other unknown targets Contributes to background noise and variability in cortical signal measurements. osti.gov
White Matter Minor displaceable binding Can affect the accuracy of partial volume correction and overall signal quantification. nih.gov

Variability in this compound Signal in Amyloid-Negative Control Populations

A notable observation in this compound research is the wide variability in tracer uptake in amyloid-negative (Aβ-) healthy control subjects. nih.gov While tau accumulation is typically restricted to the medial temporal lobe in these individuals, there is considerable variation in the this compound signal in cortical regions outside of this area. nih.govsnmjournals.org

This variability poses a significant challenge for establishing a clear threshold between normal aging and the earliest stages of tau pathology. osti.gov Research suggests that this variability is not solely due to partial-volume effects but is correlated with age-related off-target binding, potentially linked to iron load, and white matter signal. nih.govosti.gov In one study, the off-target signal from the putamen and thalamus was found to explain a substantial portion of the cortical signal variability in Aβ- individuals. osti.gov

In contrast, this correlation between off-target binding and cortical signal variability was not observed in amyloid-positive (Aβ+) healthy controls. osti.gov In Aβ+ individuals, this compound uptake is more likely to represent true tau pathology spreading to isocortical regions. nih.gov The high nonspecific retention in Aβ- controls can, therefore, complicate early detection and the longitudinal tracking of tau aggregation. snmjournals.org

Challenges in Detecting and Quantifying Early-Stage Medial Temporal Lobe Tau Pathology

The ability to detect and quantify the initial stages of tau pathology, which typically begin in the medial temporal lobe (MTL) (Braak stages I-IV), is a critical goal for both research and clinical applications. However, this compound has demonstrated limited sensitivity in these early stages. d-nb.inforesearchgate.net

Several factors contribute to this limitation:

Low Density of Tau Fibrils: In the early Braak stages, the density of paired helical filament (PHF)-tau may be too low to generate a signal-to-noise ratio sufficient for detection with this compound PET. d-nb.info

Off-Target Binding: As previously mentioned, off-target binding in the nearby choroid plexus can contaminate the signal from the MTL, making it difficult to discern true tau pathology. ajronline.org The regulatory-approved visual interpretation method for this compound even excludes the MTL to avoid this contamination. ajronline.org

Detection Threshold: Studies correlating in vivo this compound PET with postmortem neuropathology have shown that the tracer does not reliably detect tau pathology earlier than Braak stage V. nih.gov This is likely because the level of pathology in the earlier stages falls below the detection threshold of the tracer. nih.gov One study determined the detection threshold to be 0.85% of the surface area affected by tau pathology in a temporal meta-region of interest (ROI). nih.gov

These challenges highlight the need for next-generation tau tracers with higher affinity and specificity for early-stage tau pathology. d-nb.inforesearchgate.net

Confounding Factors Affecting PET Signal Interpretation (e.g., Cerebral Blood Flow, Partial Volume Effects)

The interpretation of this compound PET signals can be influenced by several confounding factors, including cerebral blood flow (CBF) and partial volume effects (PVE).

Cerebral Blood Flow (CBF): While quantitative measures of tracer binding potential are less affected by CBF, the more commonly used semi-quantitative standardized uptake value ratio (SUVR) can be influenced by changes in blood flow. snmjournals.org Although some studies suggest that the impact of CBF changes on this compound SUVR may be minimal in many situations, significant alterations in blood flow, such as those potentially induced by pharmacotherapeutic interventions, could affect the accuracy of SUVR measurements. snmjournals.orgresearchgate.net Therefore, in longitudinal studies or clinical trials where CBF changes are anticipated, more complex quantitative modeling may be necessary. snmjournals.org

Partial Volume Effects (PVE): PVE arises from the limited spatial resolution of PET scanners and can lead to an underestimation of signal in small structures (spill-out) or contamination of signal from adjacent high-activity regions (spill-in). d-nb.info This is particularly relevant for this compound imaging of the hippocampus, a relatively small structure that can be affected by atrophy in AD and is located near the choroid plexus, a site of high off-target binding. d-nb.info Spill-in from the choroid plexus can artificially increase the hippocampal signal. d-nb.info Similarly, spill-in from white matter, which exhibits some nonspecific this compound binding, can affect cortical gray matter measurements. nih.govosti.gov While partial volume correction (PVC) methods can be applied, they may not completely eliminate these effects. osti.govgu.se

Table 2: Key Confounding Factors in this compound PET

Confounding Factor Mechanism Impact on Research
Cerebral Blood Flow (CBF) Alters tracer delivery and clearance, potentially affecting semi-quantitative measures like SUVR. snmjournals.orgresearchgate.net May introduce bias in longitudinal studies or clinical trials where CBF is altered by disease progression or treatment. snmjournals.org
Partial Volume Effects (PVE) Spill-over of signal from adjacent regions due to limited PET scanner resolution. d-nb.infogu.se Can lead to inaccurate quantification in small structures like the hippocampus and contamination of cortical signal from white matter and choroid plexus. d-nb.infogu.se

Optimization of Research Methodologies for Enhanced Sensitivity and Specificity

To address the limitations of this compound, researchers are actively working on optimizing methodologies to improve the sensitivity and specificity of tau PET imaging.

One area of focus is the refinement of visual interpretation methods. While quantitative SUVR analysis is common in research, visual reads are crucial for clinical translation. nih.gov Visual rating schemes have been developed that show good correlation with quantitative measures and clinical diagnosis. nih.govresearchgate.net For instance, a global visual score has been shown to perform well in distinguishing Aβ+ patients with mild cognitive impairment (MCI) and AD dementia from other individuals. nih.gov Furthermore, identifying specific visual distribution patterns can enhance diagnostic accuracy. nih.gov The US FDA-approved method defines a positive scan based on tracer uptake in later-stage tau regions, which improves specificity. neurology.org

Another approach involves the development of advanced image analysis techniques. Partial volume correction algorithms are being refined to better account for spill-in and spill-out effects, particularly in challenging regions like the hippocampus. d-nb.info Data-driven methods, such as scaled subprofile modeling and principal component analysis, are being explored to identify distinct patterns of this compound binding that can differentiate between different neurodegenerative diseases, even in the absence of amyloid PET data. nih.govsnmjournals.org

Integration of this compound PET with Other Biomarkers in Comprehensive Research Designs

The true power of this compound in research is realized when it is integrated with other biomarkers in a multimodal approach. This allows for a more comprehensive understanding of the complex pathological cascade of AD.

Amyloid PET: The combination of amyloid and tau PET is particularly powerful. Studies have consistently shown that significant neocortical tau pathology, as measured by this compound, is most often observed in the presence of elevated amyloid plaques. oup.com This combined approach is crucial for staging the disease and predicting cognitive decline. oup.comdiagnosticimaging.com

Structural MRI: Correlating this compound PET with structural MRI allows researchers to investigate the relationship between tau pathology and neurodegeneration (i.e., brain atrophy). oup.com While these measures are related, they appear to contribute independently to cognitive impairment. oup.com

Cerebrospinal Fluid (CSF) Biomarkers: Combining this compound PET with CSF measures of tau (total-tau and phospho-tau) and amyloid-beta can provide complementary information. nih.gov For example, in Lewy body disorders, higher this compound retention has been associated with higher CSF total-tau levels. nih.gov

FDG-PET: Early-phase this compound acquisitions can provide information on cerebral perfusion that is comparable to 18F-FDG PET, a marker of neurodegeneration. snmjournals.org This suggests the potential for a "one-stop-shop" imaging approach that provides information on amyloid (inferred from tau patterns), tau, and neurodegeneration (A/T/N) from a single scan. nih.govsnmjournals.org

Development of Standardized Research Protocols and Data Analysis Pipelines for Multicenter Studies

To ensure the reliability and comparability of this compound PET data across different research centers, the development of standardized protocols and analysis pipelines is essential. This is particularly important for large-scale, multicenter longitudinal studies.

Standardization efforts should encompass all stages of the research process, including:

Subject Recruitment and Characterization: Consistent criteria for defining clinical groups (e.g., cognitively normal, MCI, AD) and for assessing amyloid status are necessary.

Image Acquisition: Standardized PET scanning protocols, including tracer administration, scan duration, and reconstruction parameters, are needed to minimize variability.

Image Processing and Analysis: The use of harmonized software and pipelines for image registration, partial volume correction, ROI definition, and SUVR calculation is critical. This includes the consistent use of a validated reference region, such as the cerebellar gray matter. d-nb.info MRI-free processing pipelines are also being developed and validated to facilitate research in settings where corresponding MRI scans may not be available. mit.edu

Visual Interpretation: Standardized training and certification for readers performing visual assessments of this compound scans can improve inter-rater reliability. nih.gov

By establishing and adhering to such standardized procedures, the research community can enhance the robustness and generalizability of findings from this compound PET studies.

Exploration of this compound in Diverse Neurodegenerative Disease Cohorts and Atypical Presentations

While initially developed and validated for imaging tau pathology in typical Alzheimer's disease (AD), the application of this compound has been explored in a variety of other neurodegenerative conditions and atypical AD presentations. snmjournals.orgoup.com These research applications are critical for understanding the differential binding properties of the tracer and its potential utility and limitations in distinguishing between different proteinopathies.

Frontotemporal Lobar Degeneration (FTLD):

Frontotemporal lobar degeneration represents a group of clinically and pathologically heterogeneous disorders. In the behavioral variant of frontotemporal dementia (bvFTD), which is often associated with straight-filament tau, this compound has shown increased binding in the cortex and subcortical white and gray matter. snmjournals.org This binding pattern is distinct from that observed in AD. snmjournals.org Similarly, elevated this compound binding has been noted in the nonfluent variant of primary progressive aphasia (nvPPA), a syndrome that can be caused by non-AD tau pathology in approximately half of the cases. snmjournals.org However, the tracer's utility in FTD is complex, as some studies report limited sensitivity and specificity. nih.govresearchgate.net Interestingly, evidence also suggests that this compound may bind to TDP-43 pathology, as seen in patients with the semantic variant of primary progressive aphasia (svPPA). snmjournals.org The signal intensities in these non-AD neurodegenerative diseases are generally lower than those in AD. snmjournals.org

4-Repeat (4R) Tauopathies:

The performance of this compound in 4R tauopathies, such as Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD), has yielded mixed results. nih.govbohrium.comsnmjournals.org In PSP, studies have shown elevated tracer uptake in regions expected to have tau pathology, including the globus pallidus, putamen, subthalamic nucleus, midbrain, and dentate nucleus, compared to controls and Parkinson's disease patients. nih.govescholarship.org However, the tracer does not appear to be a reliable marker for the neuropathological stage of PSP. snmjournals.org In fact, one study found that the in vivo staging derived from this compound PET did not correlate with disease severity or postmortem pathological staging. snmjournals.org For CBD, research indicates that this compound does not show a differential affinity for any specific type of 4R tau lesion. bohrium.comsnmjournals.org

Atypical Alzheimer's Disease:

In atypical presentations of AD, such as early-onset amnestic or non-amnestic variants, this compound PET imaging has revealed interesting longitudinal changes. researchgate.netnih.gov Studies have observed that in areas with high baseline tracer uptake, the signal may slow or even decline over time, particularly in older and more cognitively impaired individuals. researchgate.netnih.govresearchgate.net This suggests that the relationship between tau pathology and tracer uptake may be non-linear, potentially plateauing or decreasing in advanced stages of neurodegeneration. nih.govresearchgate.net

Table 1: this compound Binding in Various Neurodegenerative Diseases This table is interactive. Click on the headers to sort the data.

Disease Cohort Key Brain Regions of this compound Uptake General Findings
Typical Alzheimer's Disease Neocortical areas (posterolateral temporal, occipital, parietal) fortunejournals.com Strong correlation with paired helical filament tau pathology. snmjournals.orgfortunejournals.com
Behavioral Variant FTD (bvFTD) Cortex, subcortical white and gray matter snmjournals.org Distinct binding pattern from AD, generally lower signal intensity. snmjournals.org
Nonfluent Variant PPA (nvPPA) Inferior frontal gyrus (predominantly left) researchgate.net Increased binding observed. snmjournals.org
Semantic Variant PPA (svPPA) Anterior temporal lobes oup.com Elevated binding, potentially due to off-target binding to TDP-43. snmjournals.org
Progressive Supranuclear Palsy (PSP) Globus pallidus, putamen, subthalamic nucleus, midbrain, dentate nucleus nih.govescholarship.org Elevated uptake compared to controls, but does not correlate with disease severity or stage. nih.govsnmjournals.org
Corticobasal Degeneration (CBD) Frontal white matter nih.gov Limited and variable uptake, no clear correlation with specific lesion types. nih.govbohrium.comsnmjournals.org
Atypical Alzheimer's Disease Varies by presentation, often greater neocortical burden researchgate.net Longitudinal studies show potential for signal to plateau or decline in advanced stages. researchgate.netnih.gov

Advancements in Artificial Intelligence for Tau PET Image Analysis in Research

Classification and Diagnosis:

Predictive Modeling and Image Synthesis:

AI is also being explored for its predictive capabilities. Machine learning models have been developed to predict tau-PET findings using more accessible and less expensive data, such as plasma biomarkers and structural MRI. cam.ac.uk One study found that models incorporating plasma p-tau217 were particularly accurate in predicting tau burden. cam.ac.uk Additionally, deep learning models have been created to synthesize or "impute" tau-PET images from other imaging modalities like FDG-PET and T1-weighted MRI, which could improve the utility of these more widely available scans. oup.com

Image Enhancement and Quantification:

Future Directions:

The application of AI to this compound PET analysis is a rapidly evolving field. Future research will likely focus on several key areas:

Improving Model Generalizability: Ensuring that AI models perform well across diverse datasets from different scanners and institutions is a critical next step.

Enhancing Interpretability: Developing methods to better understand the features and patterns that AI models use to make their classifications (often referred to as "explainable AI") will increase trust and facilitate clinical translation. nih.gov

Longitudinal Analysis: Applying AI to longitudinal data to better predict individual trajectories of tau accumulation and cognitive decline.

Integration with Other Biomarkers: Creating more sophisticated multimodal models that integrate this compound PET data with a wider range of biomarkers, including genomics, proteomics, and digital biomarkers.

Table 2: Applications of AI in this compound PET Research This table is interactive. Click on the headers to sort the data.

AI Application Description Key Findings and Potential Impact
Disease Classification Using machine and deep learning models to distinguish between different clinical groups (e.g., AD vs. healthy controls, MCI vs. AD). auntminnie.comresearchgate.net High classification accuracy has been achieved, potentially aiding in earlier and more accurate diagnosis. researchgate.netbiorxiv.org
Predictive Modeling Predicting tau-PET status or future cognitive decline using other data modalities like MRI, plasma biomarkers, and clinical data. cam.ac.uk Can make tau pathology information more accessible and cost-effective. Plasma p-tau217 is a strong predictor of tau burden. cam.ac.uk
Image Synthesis Generating synthetic tau-PET images from more commonly available imaging data (e.g., FDG-PET, MRI). oup.com Could enhance the utility of existing clinical scans by providing imputed information about tau pathology. oup.com
Image Enhancement Applying AI for tasks like denoising and partial volume correction to improve image quality and quantification. nih.gov Leads to more accurate and reliable measurements of this compound uptake. nih.gov
Automated Quantification Developing AI-powered tools for streamlined and automated calculation of tau burden from PET images. snmjournals.org Facilitates more efficient and consistent analysis, supporting earlier detection and monitoring in research and potentially clinical settings. snmjournals.org

Q & A

Q. What is the rationale behind using fluorine-18 (F-18) labeling in Flortaucipir for tau PET imaging?

Flortaucipir F-18 is a lipophilic molecule designed to cross the blood-brain barrier (BBB) and bind aggregated tau proteins, a hallmark of Alzheimer’s disease (AD). The F-18 isotope (half-life: ~110 minutes) emits positrons, enabling PET imaging of tau pathology. Its small molecular weight (262.27 g/mol) and structure (C₁₆H₁₀¹⁸FN₃) optimize BBB penetration and tau affinity . Validation in preclinical models confirmed selective binding to tau over amyloid-β, supporting its specificity for neurofibrillary tangles (NFTs) .

Q. How are Flortaucipir PET imaging protocols standardized across multicenter clinical trials?

Protocols typically involve intravenous injection (51 mCi/mL dose) followed by a 45–75 minute uptake period. Emission data are acquired for 75–100 minutes post-injection, with standardized uptake value ratios (SUVRs) calculated using the cerebellum as a reference region. Motion correction, partial volume effect adjustments, and harmonized PET scanner calibration (e.g., Siemens Biograph or HRRT systems) reduce inter-site variability. Quality control includes phantom scans and centralized image processing pipelines .

Q. What methodologies validate Flortaucipir’s specificity for tau pathology in preclinical and clinical studies?

In vitro autoradiography and postmortem brain studies demonstrate high affinity for 3R/4R tau isoforms (Kd ~1–3 nM) and minimal off-target binding to monoamine oxidases or amyloid plaques. In vivo validation includes correlation of SUVRs with Braak staging in autopsy-confirmed AD cases. Cross-sectional clinical trials (e.g., NCT02016560) further validated associations between Flortaucipir uptake and cognitive decline .

Advanced Research Questions

Q. How can researchers address off-target binding of Flortaucipir in non-AD tauopathies (e.g., corticobasal degeneration)?

Off-target binding in basal ganglia, choroid plexus, and midbrain is observed in non-AD tauopathies due to affinity for melanin, iron, or neuromelanin. Methodological solutions include:

  • Region-of-interest (ROI) masking to exclude high-background areas.
  • Kinetic modeling (e.g., non-invasive Logan graphical analysis) to distinguish specific vs. nonspecific binding.
  • Multi-tracer studies (e.g., combining Flortaucipir with [¹¹C]PBB3) to improve specificity for 4R tau .

Q. What experimental designs are optimal for longitudinal studies assessing Flortaucipir’s prognostic value in early AD?

Key considerations:

  • Cohort stratification : Enroll participants with mild cognitive impairment (MCI) or early symptomatic AD, stratified by amyloid-β status (via CSF or PET).
  • Endpoint selection : Use clinical dementia rating (CDR-SB) or cognitive composites (e.g., ADAS-Cog14) to track decline.
  • Scan intervals : Baseline, 18-, and 36-month scans to model tau spread (e.g., Braak stages I–VI). Studies like NCT03901105 employed this design, linking baseline tau burden to 18-month cognitive decline .

Q. How do contradictions between Flortaucipir PET and CSF biomarkers (e.g., p-tau181) inform AD heterogeneity?

Discordant cases (e.g., high CSF p-tau181 but negative PET) may reflect:

  • Compartmental differences : CSF p-tau181 captures soluble tau, while PET detects aggregated NFTs.
  • Non-AD tauopathies : Flortaucipir’s limited affinity for 3R tau in Pick’s disease.
  • Technical factors : CSF degradation or SUVR threshold misclassification. Resolving these requires multimodal imaging (tau-PET + MRI atrophy patterns) and longitudinal follow-up .

Q. What statistical approaches mitigate partial volume effects (PVE) in Flortaucipir PET quantification?

PVE correction methods:

  • Geometric transfer matrix (GTM) : Accounts for spill-in/out signals using MRI-based ROIs.
  • Müller-Gärtner algorithm : Combines anatomical priors from T1-weighted MRI to improve resolution.
  • Data-driven methods : PCA or machine learning to model noise and PVE simultaneously. A 2022 study showed GTM reduced off-target spill-in by 15–20% in cortical ROIs .

Q. How does Flortaucipir’s prognostic performance compare to amyloid PET in clinical trial enrichment?

In phase III trials (e.g., AMARANTH), baseline Flortaucipir SUVRs predicted 18-month CDR-SB decline with higher sensitivity (82% vs. 68%) and specificity (76% vs. 62%) than amyloid PET. Tau PET better correlates with regional neurodegeneration (e.g., hippocampal atrophy) and symptom severity, making it a superior endpoint for trials targeting tau pathology .

Q. What are the challenges in validating visual interpretation methods for Flortaucipir PET in clinical practice?

The FDA-approved visual read method categorizes scans as “tau-positive” or “tau-negative” based on neocortical uptake. Challenges include:

  • Inter-rater variability : Training with standardized atlases (e.g., LPBA40) improves consistency (kappa >0.8).
  • Threshold dependence : SUVR cutoffs (1.22–1.28) vary across scanners.
  • Comorbid pathologies : Coexisting TDP-43 or α-synuclein may confound interpretation. Autopsy studies (n=156) validated 94% accuracy for NFT detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.